[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride
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Overview
Description
[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a pyrazole ring attached to a pyridine ring, with a boronic acid group and a hydrochloride salt. It is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-(1H-pyrazol-1-yl)pyridine with boronic acid under specific conditions . The reaction is often catalyzed by transition metals such as palladium or rhodium, and may require solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride is used as a precursor in the synthesis of various heterocyclic compounds.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is used in the development of novel drugs targeting specific enzymes or receptors. Its ability to form stable complexes with biomolecules makes it valuable in drug discovery and development .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and catalysts. Its unique chemical properties enable the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes such as proteases and kinases. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid
- [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid methyl ester
- [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid ethyl ester
Uniqueness: Compared to similar compounds, [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for certain applications, particularly in aqueous environments .
Properties
Molecular Formula |
C8H9BClN3O2 |
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Molecular Weight |
225.44 g/mol |
IUPAC Name |
(5-pyrazol-1-ylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H8BN3O2.ClH/c13-9(14)7-4-8(6-10-5-7)12-3-1-2-11-12;/h1-6,13-14H;1H |
InChI Key |
PECAMOJUZCLYMA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)N2C=CC=N2)(O)O.Cl |
Origin of Product |
United States |
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